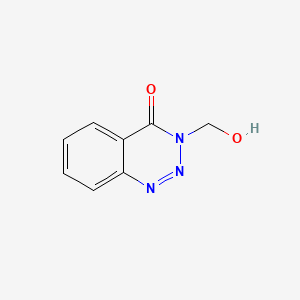

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one

描述

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one is a benzotriazinone derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position of the heterocyclic core. Benzotriazinones are bicyclic systems with applications in medicinal chemistry, peptide synthesis, and materials science .

属性

IUPAC Name |

3-(hydroxymethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-5-11-8(13)6-3-1-2-4-7(6)9-10-11/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFIMNGKLCAYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041458 | |

| Record name | 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24310-40-5 | |

| Record name | 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Photochemical Continuous Flow Synthesis

A novel and efficient approach to synthesize benzotriazin-4(3H)-ones, including derivatives with substituents at the 3-position such as hydroxymethyl groups, is based on photochemical cyclization of aryl triazine precursors under violet light (420 nm) in continuous flow reactors.

- Method Overview : Acyclic aryl triazines are exposed to violet light in a continuous flow setup, inducing a photocyclization reaction that forms the benzotriazin-4(3H)-one core.

- Reaction Mechanism : The process involves a nitrogen-centered-hydrogen shift, akin to a Norrish type II reaction, with concomitant fragmentation and formation of N–N bonds to generate the heterocycle.

- Advantages :

- No need for additives or photocatalysts.

- Fast reaction time (~10 minutes residence time).

- Scalable and robust due to continuous flow technology.

- Green and safe compared to traditional methods involving diazonium salts or harsh reagents.

- Solvent System : Acetonitrile/water mixtures are used to ensure solubility of substrates and products.

- Yields : Moderate to excellent yields depending on substrate and conditions.

- Supporting Data : Single crystal X-ray crystallography confirmed the benzotriazin-4(3H)-one structure of products.

| Parameter | Details |

|---|---|

| Light source | Violet LED (420 nm) |

| Reactor type | Continuous flow coil reactor (PFA tubing) |

| Residence time | ~10 minutes |

| Solvent | Acetonitrile/water |

| Additives | None required |

| Yield range | Moderate to excellent |

This method represents a state-of-the-art synthetic route for 3-substituted benzotriazin-4(3H)-ones, including 3-(hydroxymethyl) derivatives, with improved safety and environmental profiles.

Diazotization and Cyclization of 2-Aminobenzamides

Traditional preparation of benzotriazin-4(3H)-ones often involves the diazotization of 2-aminobenzamides using sodium nitrite and strong acids, followed by cyclization to form the triazine ring.

- Procedure :

- Diazotization of 2-aminobenzamide derivatives under acidic conditions.

- Subsequent intramolecular cyclization forms the benzotriazin-4(3H)-one core.

- Limitations :

- Use of potentially explosive diazonium salts.

- Toxic reagents and harsh acidic conditions.

- Large amounts of additives and poor scalability.

- Relevance to Hydroxymethyl Derivatives : Substituents such as hydroxymethyl groups can be introduced on the precursor benzamide or post-cyclization functionalization may be required.

- Recent Improvements : Newer protocols aim to avoid hazardous reagents by using alternative cyclization strategies.

Base-Mediated Cyclization of Tosylmethyl Derivatives

A modern synthetic route involves the heterocyclization of p-tosylmethylbenzene derivatives bearing azide and isocyanide functionalities to form benzotriazine rings.

- Key Steps :

- Preparation of 1-azido-2-(isocyano(tosyl)methyl)benzene intermediates.

- Treatment with strong bases such as sodium allyloxide or tert-butoxide in polar solvents (e.g., DMF, THF).

- Nucleophilic attack and cyclization yield benzotriazine derivatives.

- Yields : Optimized reactions provide yields up to 88% under mild conditions.

- Solvent and Temperature Optimization : THF at 0 °C with 0.04 M concentration was optimal.

- Product Variants : Functional groups such as tert-butoxy and allyloxy substituents on the benzotriazine ring were synthesized successfully.

- Potential for Hydroxymethyl Substitution : Analogous strategies can be adapted to introduce hydroxymethyl groups at the 3-position by modifying the starting materials or reaction conditions.

| Entry | Base Used | Solvent | Temp (°C) | Concentration (M) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium allyloxide | DMF | 0 | 0.04 | 54 |

| 2 | Sodium allyloxide | THF | 0 | 0.04 | 88 |

| 3 | tert-Butoxide | DMF | RT | Variable | 40 |

Notes on Purification and Analysis

- Chromatographic Methods : Reverse phase HPLC with acetonitrile/water and phosphoric acid or formic acid is used for purification and analysis.

- Mass Spectrometry Compatibility : Formic acid is preferred over phosphoric acid for MS applications.

- Column Technology : Use of Newcrom R1 HPLC columns with 3 µm particle size allows for scalable purification and impurity isolation.

- Pharmacokinetic Suitability : The purity and stability of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one prepared via these methods make it suitable for pharmacokinetic studies.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Photochemical Continuous Flow | Violet light, aryl triazine precursors, no additives | Fast, scalable, green, safe | Requires specialized photoreactor |

| Diazotization of 2-Aminobenzamides | Acidic diazotization and cyclization | Established method | Hazardous reagents, harsh conditions |

| Base-Mediated Cyclization of Tosylmethyl Derivatives | Strong base, polar solvents, nucleophilic cyclization | High yield, mild conditions | Requires multi-step precursor synthesis |

| Chromatographic Purification | RP-HPLC with MeCN/water and acid modifiers | High purity, MS compatible | Requires chromatographic equipment |

化学反应分析

Types of Reactions

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 3-(Formyl)-1,2,3-benzotriazin-4(3H)-one or 3-(Carboxyl)-1,2,3-benzotriazin-4(3H)-one.

Reduction: Various reduced derivatives depending on the reducing agent used.

Substitution: Substituted benzotriazine derivatives with different functional groups.

科学研究应用

Chemistry

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one serves as a versatile building block in synthetic organic chemistry. It is utilized for:

- Synthesis of Complex Heterocycles: The compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized to yield formyl or carboxyl derivatives, which are valuable in further synthetic pathways .

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Oxidation | Formyl/Carboxyl Derivatives | Potassium permanganate in acidic conditions |

| Reduction | Reduced Derivatives | Sodium borohydride in anhydrous solvents |

| Substitution | Substituted Derivatives | Alkyl halides or acyl chlorides in the presence of a base |

Biology

Research indicates that this compound exhibits potential bioactive properties:

- Antimicrobial Activity: Studies have shown that derivatives of benzotriazine compounds can inhibit bacterial growth, suggesting applications in developing new antimicrobial agents .

- Anticancer Properties: Preliminary investigations into its anticancer effects have revealed promising results, warranting further exploration into its mechanism of action and efficacy against various cancer cell lines.

Medicine

The unique structural characteristics of this compound make it a candidate for drug development:

- Drug Development Potential: Its reactivity allows for modifications that could enhance pharmacological properties. The compound's interaction with biological targets is an area of active research aimed at identifying new therapeutic agents .

Industrial Applications

In industrial settings, this compound is used for:

- Material Development: It serves as a precursor in synthesizing dyes and pigments due to its stable chemical nature.

- Analytical Chemistry: It is employed in high-performance liquid chromatography (HPLC) methods for analyzing complex mixtures. The compound can be effectively separated using reverse-phase HPLC techniques .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Drug Development

In another investigation focused on anticancer properties, modifications to the hydroxymethyl group led to enhanced cytotoxicity against human cancer cell lines. This highlights the importance of structural variations in improving therapeutic outcomes.

作用机制

The mechanism of action of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways: It may affect cellular pathways involved in cell growth, apoptosis, and metabolism, contributing to its bioactivity.

相似化合物的比较

Structural and Physicochemical Properties

The substituent at the 3-position significantly influences solubility, stability, and reactivity:

Key Observations :

- The hydroxymethyl group likely enhances aqueous solubility compared to the hydrophobic parent compound.

- Unlike the chloromethyl analog, the hydroxymethyl group is less reactive in nucleophilic substitutions but may participate in hydrogen bonding or oxidation reactions .

Key Observations :

- The parent compound’s synthesis is optimized for scalability (up to 87% yield under mild conditions) .

- Chloromethyl and phosphoryloxy derivatives require post-synthetic modifications, suggesting the hydroxymethyl analog may need protective group strategies (e.g., Boc or acetyl) during synthesis.

Medicinal Chemistry

- Parent Compound : Used to synthesize α-glucosidase inhibitors (e.g., compound 5c , IC₅₀ = 29.75 µM vs. acarbose) and antimicrobial agents .

- HOOBT : Acts as a coupling reagent in peptide synthesis, rivaling HATU/HOBt in efficiency .

- DEPBT : Facilitates macrolactam formation and peptide bond formation without racemization .

- Hydroxymethyl Analog: Potential for enhanced bioavailability due to polarity; may serve as a linker in prodrugs or antibody-drug conjugates.

Materials Science

- Benzotriazinones are used in dyes and corrosion inhibitors . The hydroxymethyl group could improve adhesion to polar surfaces.

Reactivity and Stability

- Parent Compound : Stable under mild acidic/basic conditions but sensitive to strong oxidizers .

- Chloromethyl Derivative : Reactive in SN2 reactions; prone to hydrolysis in aqueous media .

- Hydroxymethyl Analog : Likely more stable than chloromethyl but may oxidize to a carboxylic acid under oxidative conditions.

生物活性

3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, also known as CAS 24310-40-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. The compound’s structure features a hydroxymethyl group that may enhance its interaction with biological targets.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antiproliferative Effects : This compound has shown significant antiproliferative effects in mammalian cells. Studies indicate that it can inhibit cell growth through mechanisms involving the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

- Mechanism of Action : The biological activity appears to be related to the compound's ability to induce DNA damage and interfere with cellular processes. It does not induce interstrand cross-links in DNA but has been associated with double-strand breaks in yeast models .

Case Studies

Several studies have explored the biological effects of related compounds and analogs:

- Benzopsoralens : Research on benzopsoralens, which include hydroxymethyl derivatives similar to this compound, revealed that they could induce antiproliferative effects under UVA activation. This suggests a potential for photochemotherapy applications .

- Topoisomerase Inhibition : A comparative study indicated that compounds with similar structural features effectively inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cell lines .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What is the mechanistic role of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in peptide synthesis, and how does it compare to traditional coupling reagents like HOBt?

- Methodological Insight : This compound acts as a coupling agent by activating carboxyl groups during peptide bond formation. Its hydroxymethyl group enhances solubility in polar solvents compared to HOBt, reducing racemization risks. To validate its efficiency, conduct comparative studies using model peptides (e.g., Gly-Phe), monitoring coupling yields via HPLC and enantiomeric purity via chiral chromatography .

Q. What are the critical storage conditions to preserve the stability of this compound?

- Methodological Insight : Store the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis of the hydroxymethyl group. Periodically assess stability using ¹H NMR (monitoring –CH₂OH proton signals at δ 4.5–5.0 ppm) and FT-IR (tracking N–O stretching vibrations at 1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization when using this reagent in solid-phase peptide synthesis (SPPS)?

- Methodological Insight :

- Solvent Selection : Use DMF/DCM mixtures (4:1 v/v) to balance solubility and swelling of resin.

- Temperature Control : Maintain reactions at 0–4°C to slow base-catalyzed racemization.

- Additives : Incorporate HOAt (1-hydroxy-7-azabenzotriazole) to enhance activation kinetics. Validate outcomes via Marfey’s analysis of dipeptide stereointegrity .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Insight :

- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam-lactim equilibria) by analyzing single-crystal structures (e.g., C–O and N–N bond lengths).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity using ESI-HRMS in positive ion mode (calculated [M+H]⁺: m/z 194.0695 for C₈H₈N₃O₂⁺) .

Q. How should researchers address contradictions in reported reactivity profiles under aqueous vs. anhydrous conditions?

- Methodological Insight : Design controlled experiments to isolate variables:

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis (λ_max ≈ 270 nm for benzotriazinone degradation) in buffered solutions (pH 5–9).

- Competitive Reactions : Compare esterification yields in THF (anhydrous) vs. THF/H₂O (95:5). Use ¹³C NMR to track acyl intermediate formation .

Q. What steric and electronic effects does the hydroxymethyl group impart compared to other benzotriazinone derivatives?

- Methodological Insight :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare charge distribution and HOMO-LUMO gaps with analogs like 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one.

- Experimental Validation : Synthesize derivatives and measure coupling efficiencies in dipeptide models (e.g., Z-Gly-Leu-OH + H-Val-OMe) .

Data Analysis and Contradiction Resolution

Q. How can researchers systematically compare the coupling efficiency of this reagent across diverse peptide substrates?

- Methodological Framework :

- Substrate Library : Test sterically hindered (e.g., Aib-Pro), polar (e.g., Asp-Ser), and hydrophobic (e.g., Val-Ile) sequences.

- Quantitative Metrics : Tabulate yields (HPLC), reaction times (kinetic profiling), and racemization (% ee via chiral GC).

| Substrate Type | Yield (%) | Racemization (% ee) | Optimal Solvent |

|---|---|---|---|

| Sterically Hindered | 78–85 | 2–5 | DMF/CHCl₃ (3:1) |

| Polar | 88–92 | 1–3 | DMF |

| Hydrophobic | 90–95 | <1 | DCM |

Key Notes for Experimental Design

- Avoid Common Pitfalls : Pre-dry solvents over molecular sieves to prevent hydrolysis. Use fresh reagent batches to avoid variability from decomposition.

- Ethical Reporting : Disclose synthetic routes, purity thresholds (>98% by HPLC), and spectral data in publications to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。